molecular formula C5H8ClNO4 B3416198 Chloroacetyl-DL-serine CAS No. 67206-28-4

Chloroacetyl-DL-serine

Cat. No.: B3416198
CAS No.: 67206-28-4
M. Wt: 181.57 g/mol
InChI Key: SGCJRDDJGFXEAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetyl-DL-serine can be synthesized by reacting DL-serine with chloroacetic anhydride. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar steps to the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Chloroacetyl-DL-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild to moderate temperatures and the presence of a base to facilitate the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the chloroacetyl group.

Major Products:

Scientific Research Applications

Chloroacetyl-DL-serine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical research to investigate enzyme functions and metabolic pathways.

    Medicine: this compound is utilized in the development of pharmaceutical compounds, particularly antibacterial and anticancer drugs.

    Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Chloroacetyl-DL-serine involves its interaction with biological molecules, particularly enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This mechanism is similar to that of other serine-based inhibitors, which target serine proteases and other enzymes involved in critical biological processes .

Comparison with Similar Compounds

    N-Chloroacetyl-DL-serine: A closely related compound with similar properties and applications.

    Chloroacetyl-L-serine: The L-isomer of Chloroacetyl-DL-serine, which may exhibit different biological activity due to stereochemistry.

    Chloroacetyl-D-serine: The D-isomer, also differing in biological activity

Uniqueness: this compound is unique due to its combination of the chloroacetyl group with the DL-serine structure, providing distinct reactivity and biological activity. Its ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and pharmaceutical development .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJRDDJGFXEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80174-65-8, 67206-28-4
Record name NSC163127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloroacetyl-DL-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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